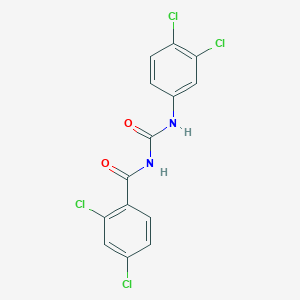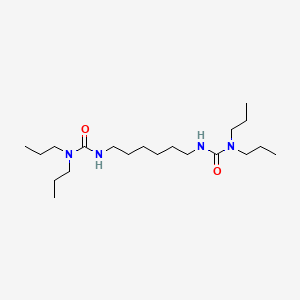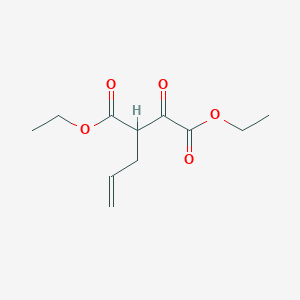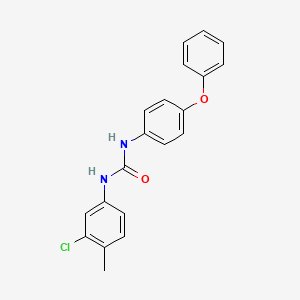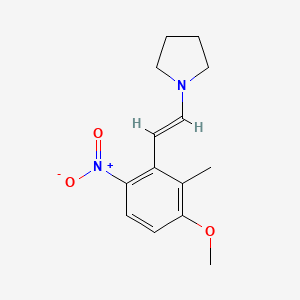
4-Diethylamino-4'-ethylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethylamino-4’-ethylazobenzene is an organic compound characterized by the presence of two phenyl rings connected by an azo bond (N=N). The compound has the molecular formula C18H23N3 and a molecular weight of 281.404 g/mol . It is part of the azobenzene family, which is known for its versatile photochemical properties and applications in various fields such as dyes, sensors, and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-4’-ethylazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-diethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt intermediate. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Diethylamino-4’-ethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Diethylamino-4’-ethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo bond can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted azobenzenes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Diethylamino-4’-ethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in various chemical sensors and organic transistors.
Biology: Employed in the study of cell signaling and vision restoration due to its photochemical properties.
Medicine: Investigated for its potential in photodynamic therapy and as a molecular probe.
Industry: Utilized in the production of smart materials and responsive coatings.
Mechanism of Action
The mechanism of action of 4-Diethylamino-4’-ethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution and molecular geometry, influencing its interaction with other molecules and its overall photochemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-4’-ethylazobenzene: Similar structure but with dimethylamino groups instead of diethylamino.
4-Dimethylamino-4’-ethoxyazobenzene: Contains an ethoxy group instead of an ethyl group.
4-Dimethylamino-4’-methylazobenzene: Features a methyl group instead of an ethyl group.
Uniqueness
4-Diethylamino-4’-ethylazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties and reactivity. The presence of diethylamino groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its dimethylamino counterparts .
Properties
CAS No. |
4928-41-0 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H23N3/c1-4-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
PQPOCSPPXRINCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



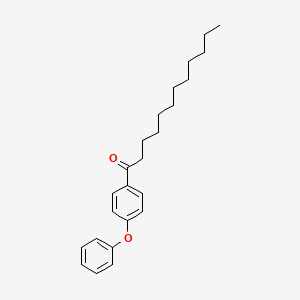

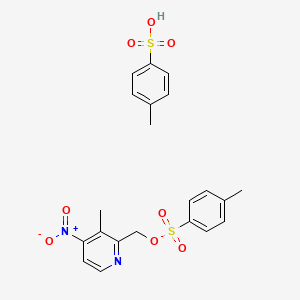
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)


